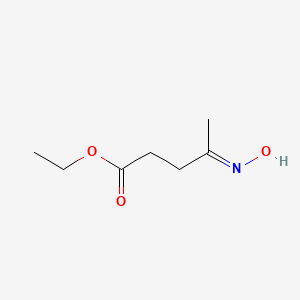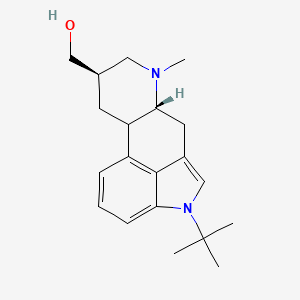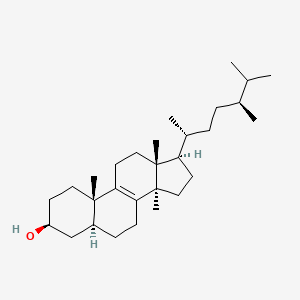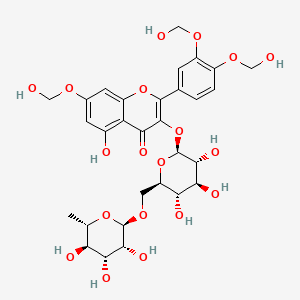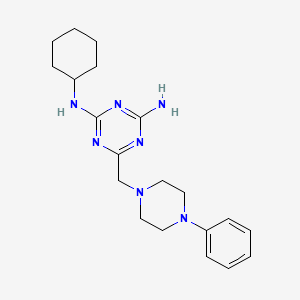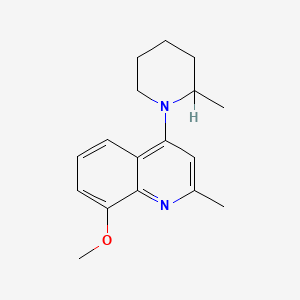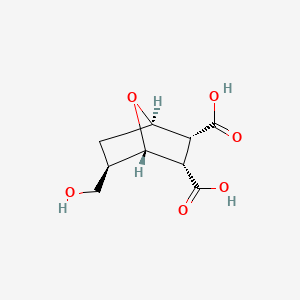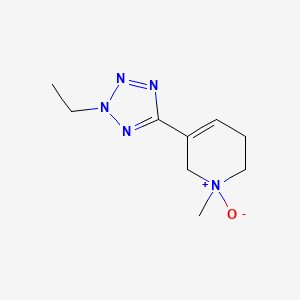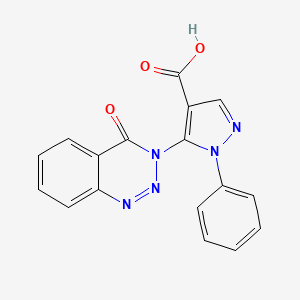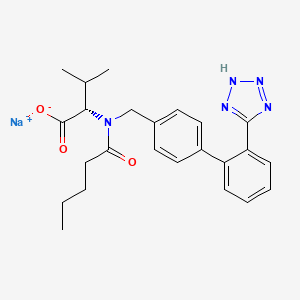
Valsartan monosodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valsartan monosodium is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin II receptor blockers, which work by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict. By blocking this hormone, this compound helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of valsartan monosodium involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . These methods ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically employs large-scale batch processes. The continuous flow method mentioned earlier is also adapted for industrial use, as it allows for better control over reaction conditions and higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Valsartan monosodium undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the stability of the compound under oxidative stress.
Reduction: Although less common, reduction reactions can be employed to modify the compound for specific research purposes.
Substitution: This is a key reaction in the synthesis of this compound, particularly in the formation of the tetrazole ring.
Common Reagents and Conditions
Lewis acids: Used in the formation of the tetrazole ring.
Palladium catalysts: Employed in Suzuki-Miyaura cross-coupling reactions.
Hydrolysis agents: Used in the methyl ester hydrolysis step.
Major Products
The major product of these reactions is this compound itself, which is then purified and formulated for pharmaceutical use.
Aplicaciones Científicas De Investigación
Valsartan monosodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of angiotensin II receptor blockers.
Biology: Employed in research on cardiovascular diseases and hypertension.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Valsartan monosodium works by selectively binding to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, and increased excretion of sodium . The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparación Con Compuestos Similares
Valsartan monosodium is part of the angiotensin II receptor blocker family, which includes other compounds such as:
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Uniqueness
What sets this compound apart is its high affinity for the AT1 receptor and its ability to block all angiotensin II activity, regardless of its source. This makes it particularly effective in managing hypertension and heart failure .
Propiedades
Número CAS |
391231-02-0 |
|---|---|
Fórmula molecular |
C24H28N5NaO3 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C24H29N5O3.Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);/q;+1/p-1/t22-;/m0./s1 |
Clave InChI |
KVPFCQWDTYOLIK-FTBISJDPSA-M |
SMILES isomérico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)[O-].[Na+] |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




